

Application Note: High-Fidelity Quantification of 4-Chloro-3-methylbenzoic Acid

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Compound of Interest

Compound Name: 4-Chloro-3-methylbenzoic acid

Cat. No.: B154735

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Abstract

This comprehensive guide details robust analytical methodologies for the precise and accurate quantification of **4-Chloro-3-methylbenzoic acid** (CMBA), a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals.^{[1][2]} We provide a deep dive into the foundational principles and practical execution of High-Performance Liquid Chromatography with UV detection (HPLC-UV), validated according to stringent pharmaceutical industry standards. Additionally, we explore Gas Chromatography-Mass Spectrometry (GC-MS) as a powerful alternative for identification and quantification, particularly in complex matrices. This document is designed for researchers, quality control analysts, and drug development professionals who require reliable, reproducible, and validated methods for the characterization of this important compound.

Introduction: The Analytical Imperative for 4-Chloro-3-methylbenzoic Acid

4-Chloro-3-methylbenzoic acid (CAS No. 7697-29-2) is a substituted aromatic carboxylic acid.^[3] Its structural features make it a versatile building block in organic synthesis, notably as a reactant in the preparation of advanced pharmaceutical agents, including anti-cancer and anti-parasitic drugs.^{[2][3]} Given its role in the synthesis of active pharmaceutical ingredients (APIs), the purity and concentration of CMBA must be unequivocally established.

Accurate quantification is not merely a procedural step; it is a cornerstone of quality assurance and regulatory compliance.[4][5] It ensures batch-to-batch consistency, controls impurity profiles, and validates reaction stoichiometry, directly impacting the safety and efficacy of the final drug product. This application note serves as an authoritative guide to establishing such analytical control.

Table 1: Physicochemical Properties of **4-Chloro-3-methylbenzoic Acid**

Property	Value	Source
Molecular Formula	C ₈ H ₇ ClO ₂	[1][3][6]
Molecular Weight	170.59 g/mol	[1][6]
Appearance	White to light yellow crystalline powder	[1][3]
Melting Point	214-220 °C	[1]
pKa	4.04 ± 0.10 (Predicted)	[3]
LogP	2.3 - 3.0	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]

Strategic Selection of Analytical Methodologies

The choice of analytical technique is dictated by the specific requirements of the analysis, such as sample matrix, required sensitivity, throughput, and whether the goal is simple quantification or comprehensive impurity profiling.

- High-Performance Liquid Chromatography (HPLC): This is the preeminent technique for the quantification of non-volatile, polar compounds like CMBA. Its high resolving power allows for the separation of the main analyte from structurally similar impurities. When coupled with a UV detector, it provides a robust, sensitive, and highly reproducible quantification platform. [7][8]

- Gas Chromatography (GC): Due to the low volatility of the carboxylic acid group, direct GC analysis is challenging. However, after conversion to a more volatile ester (a process known as derivatization), GC offers excellent separation efficiency.[9] Coupling GC with a Mass Spectrometry (MS) detector provides definitive structural confirmation, making it ideal for identifying unknown impurities.[6][7]
- Titrimetry: For the assay of pure, bulk CMBA, acid-base titration is a simple, cost-effective, and highly accurate method that provides an absolute measure of the acidic content without requiring a reference standard of the analyte itself.[10] Its primary limitation is its lack of specificity; it cannot distinguish between CMBA and other acidic components.
- UV-Vis Spectrophotometry: While rapid and straightforward, this method measures the total absorbance of all chromophores at a specific wavelength. It lacks the specificity to distinguish CMBA from UV-active impurities and is therefore best suited for preliminary or high-throughput screening where the sample matrix is well-defined and simple.[7][11]

For its superior balance of specificity, sensitivity, and applicability to stability and impurity studies, this guide will focus on a validated HPLC-UV method as the primary protocol.

Featured Protocol: Quantification by Reverse-Phase HPLC-UV

This protocol describes a fully validated method for the quantification of **4-Chloro-3-methylbenzoic acid**, designed to meet the rigorous standards of the pharmaceutical industry as outlined by the International Conference on Harmonisation (ICH).

Principle of the Method: Ensuring Specificity and Trustworthiness

The method employs reverse-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The key to achieving sharp, symmetrical peaks for a carboxylic acid like CMBA is to control its ionization state.

Causality Behind Experimental Choices:

- Acidified Mobile Phase: The pKa of CMBA is approximately 4.04.[3] By maintaining the mobile phase pH well below the pKa (e.g., at pH 2.5-3.0 with phosphoric or formic acid), the carboxylic acid group remains predominantly in its neutral, protonated form (-COOH). This prevents ionization to the carboxylate anion (-COO⁻), which would otherwise interact with residual, uncapped silanol groups on the silica support, leading to severe peak tailing and poor reproducibility.
- C18 Stationary Phase: The octadecylsilyl (C18) phase provides a hydrophobic environment that retains the non-polar benzene ring of CMBA, allowing for effective separation from more polar or less retained impurities.
- UV Detection: The aromatic ring in CMBA contains a chromophore that strongly absorbs UV light, enabling sensitive detection at a specific wavelength (typically near its λ_{max}).

Experimental Protocol: A Self-Validating System

Instrumentation and Reagents:

- HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Acetonitrile (HPLC grade).
- Water (HPLC grade or Milli-Q).
- Phosphoric acid (H_3PO_4) or Formic Acid (HCOOH), analytical grade.
- **4-Chloro-3-methylbenzoic acid** reference standard (Purity $\geq 98\%$).[1]

Step-by-Step Methodology:

- Mobile Phase Preparation: Prepare a solution of Acetonitrile and Water (e.g., 60:40 v/v). Adjust the pH of the aqueous component to 2.5 with dilute phosphoric acid before mixing with the organic solvent. Filter through a 0.45 μm membrane filter and degas.

- Standard Stock Solution Preparation (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the CMBA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution should be sonicated for 5-10 minutes to ensure complete dissolution.
- Calibration Standards Preparation: Prepare a series of at least five working calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 5, 25, 50, 100, 200 µg/mL).
- Sample Preparation: Accurately weigh the sample containing CMBA and dissolve it in the mobile phase to achieve a final concentration within the established calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
- HPLC Operating Conditions:
 - Column: C18, 250 mm x 4.6 mm, 5 µm
 - Mobile Phase: Acetonitrile : Water (pH 2.5) (60:40, v/v)
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Column Temperature: 30 °C
 - Detector Wavelength: 240 nm
 - Run Time: 10 minutes (adjust as needed to ensure elution of late peaks)
- System Suitability Test (SST): Before sample analysis, inject the mid-point calibration standard (e.g., 50 µg/mL) five times. The system is deemed ready if the following criteria are met:
 - Tailing Factor (Asymmetry): ≤ 1.5
 - Theoretical Plates (N): ≥ 2000
 - Relative Standard Deviation (%RSD) of Peak Areas: $\leq 2.0\%$

- Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Perform a linear regression analysis. Determine the concentration of CMBA in the samples by interpolating their peak areas from the calibration curve.

Method Validation and Performance Data

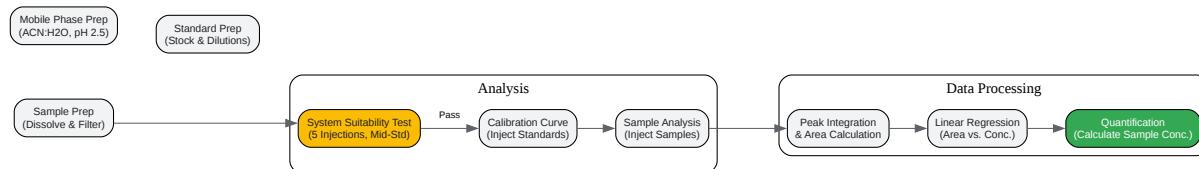
A validated analytical method provides documented evidence of its reliability for the intended purpose.^{[4][12]} The following table summarizes the expected performance characteristics for this HPLC-UV method, in accordance with ICH guidelines.

Table 2: Summary of HPLC-UV Method Validation Parameters

Validation Parameter	Acceptance Criteria (Typical)	Expected Result
Specificity	Analyte peak is pure and resolved from interferences	Peak purity > 0.999; Resolution > 2.0 from adjacent peaks
Linearity (R ²)	≥ 0.999	> 0.999
Range	5 - 200 µg/mL	5 - 200 µg/mL
Accuracy (% Recovery)	98.0 - 102.0%	99.1 - 101.5%
Precision (%RSD)	Repeatability (Intra-day) ≤ 2.0% Intermediate (Inter-day) ≤ 2.0%	Intermediate (Inter-day) ≤ < 1.0% < 1.5%
Limit of Detection (LOD)	Signal-to-Noise Ratio ≥ 3	~0.1 µg/mL
Limit of Quantitation (LOQ)	Signal-to-Noise Ratio ≥ 10	~0.3 µg/mL

Workflow Visualization

The following diagram illustrates the logical flow of the HPLC-UV analysis protocol.



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Caption: Workflow for CMBA quantification by HPLC-UV.

Alternative Protocol: GC-MS with Silylation

For orthogonal verification or analysis in complex matrices where co-elutions in HPLC might be a concern, GC-MS offers an excellent alternative.

Principle of the Method

The carboxylic acid group of CMBA is highly polar and non-volatile, making it unsuitable for direct GC analysis. Chemical derivatization is employed to convert the -COOH group into a less polar, more volatile ester. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton with a trimethylsilyl (TMS) group.^{[9][13]} The resulting TMS-ester is thermally stable and volatile, allowing for efficient separation by GC. The MS detector then fragments the molecule in a predictable way, providing a unique mass spectrum that serves as a "fingerprint" for definitive identification.

Experimental Protocol Outline

- Sample Preparation: Accurately weigh the sample into a vial and dissolve in an aprotic solvent (e.g., Pyridine or Acetonitrile).
- Derivatization: Add the silylating agent (e.g., BSTFA with 1% TMCS catalyst) to the vial. Cap tightly and heat at 60-70 °C for 30 minutes to ensure complete reaction.

- GC-MS Conditions:
 - Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Injector: Split/Splitless, 250 °C.
 - Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
 - Carrier Gas: Helium.
 - MS Detector: Electron Ionization (EI) at 70 eV. Operate in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

Workflow Visualization



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Caption: Workflow for CMBA analysis by GC-MS after silylation.

Conclusion and Method Selection Guidance

This application note has detailed robust and reliable methods for the quantification of **4-Chloro-3-methylbenzoic acid**.

- For routine quality control, assay determination, and stability testing in pharmaceutical development, the validated HPLC-UV method is the superior choice. It offers high precision, accuracy, and specificity without the need for sample derivatization.
- For impurity identification, trace-level analysis in complex matrices, or as an orthogonal method for confirmation, GC-MS with silylation is the recommended approach due to its exceptional selectivity and definitive identification capabilities.

The implementation of these protocols will empower researchers and quality control professionals to maintain the highest standards of data integrity in the analysis of this key chemical intermediate.

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